molecular formula C15H14O3S B1317056 2-(Phenylsulfonyl)-1-p-tolylethanone CAS No. 38488-14-1

2-(Phenylsulfonyl)-1-p-tolylethanone

Cat. No. B1317056
CAS RN: 38488-14-1
M. Wt: 274.3 g/mol
InChI Key: DITVWQPTRBYVRP-UHFFFAOYSA-N
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Description

Phenylsulfonyl compounds are a class of organic compounds that contain a phenyl group attached to a sulfonyl group . They are known for their versatility in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “2-(Phenylsulfonyl)-1-p-tolylethanone” are not available, phenylsulfonyl compounds are generally synthesized through sulfonamidation reactions .


Molecular Structure Analysis

The molecular structure of phenylsulfonyl compounds typically consists of a phenyl ring attached to a sulfonyl group . The exact structure of “2-(Phenylsulfonyl)-1-p-tolylethanone” would depend on the position and orientation of these groups.


Chemical Reactions Analysis

Phenylsulfonyl compounds are known to participate in various chemical reactions. For instance, they can undergo cycloaddition reactions and can act as Michael acceptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Phenylsulfonyl)-1-p-tolylethanone” would depend on its exact molecular structure. Phenylsulfonyl compounds generally have properties such as being solids at room temperature and having relatively high melting points .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Intramolecular Hetero-Diels-Alder Reactions : The compound is utilized in reactions with benzaldehydes to yield Knoevenagel condensation products, which further undergo intramolecular cycloadditions to produce cis-fused 2H-pyran derivatives as major products (Bogdanowicz-Szwed & Pałasz, 2001).
  • Protecting Groups and Catalytic Conjugate Additions : Demonstrated as a versatile reagent in the protection of NH groups and in catalytic conjugate additions to tosylacetylene, leading to Tsv-protected derivatives with controlled stereochemistry (Petit et al., 2014).

Nucleoside Chemistry

  • PSE Acetal Protection : Explored for its role as a new 3′,5′-bridged protecting group in nucleoside chemistry, compatible with Lewis acids used in standard glycosylation reactions, and for selective 2′-O-deacylation (Uttaro et al., 2007).

Fragrance Material Review

  • Use in Fragrance : While not directly related to 2-(Phenylsulfonyl)-1-p-tolylethanone, research on structurally similar compounds highlights the broader applicability of phenylsulfonyl moieties in fragrance ingredients (Scognamiglio et al., 2012).

Synthesis of Complex Molecules

  • Versatile Reagents for Synthesis : Proven as a versatile reagent for synthesizing furans and cyclopentenones, showcasing the ability to facilitate complex synthetic transformations (Watterson et al., 2003).

Organic Synthesis and Ligand Design

  • Photochemically Induced Radical Alkenylation : Employed in the direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions, enabling the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a highly chemoselective manner (Amaoka et al., 2014).

Biological Applications

  • Antimicrobial Evaluation : Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups synthesized from 2-(phenylsulfonyl)-1-(4-(phenylsulfonyl) phenyl)ethan-1-one have shown significant antimicrobial activities, indicating the potential for biological applications (Alsaedi et al., 2019).

Future Directions

The future directions in the field of phenylsulfonyl compounds involve exploring their reactivity and developing new synthetic methods . This includes metal- and photocatalytic approaches for C–S bond functionalization of sulfones .

properties

IUPAC Name

2-(benzenesulfonyl)-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-12-7-9-13(10-8-12)15(16)11-19(17,18)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITVWQPTRBYVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575987
Record name 2-(Benzenesulfonyl)-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylsulfonyl)-1-p-tolylethanone

CAS RN

38488-14-1
Record name 2-(Benzenesulfonyl)-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Phenylsulfonyl)-1-(p-tolyl)ethanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFA83Y7LQD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TA To, CB Tran, NTH Nguyen, HHT Nguyen… - RSC …, 2018 - pubs.rsc.org
A copper-based framework Cu2(OBA)2(BPY) was synthesized and used as a recyclable heterogeneous catalyst for the synthesis of β-sulfonylvinylamines from sodium sulfinates and …
Number of citations: 17 pubs.rsc.org
HK Fun, TS Chia, KA Al-Rashood… - … Section E: Structure …, 2012 - scripts.iucr.org
The molecule of the title compound, C15H15NO3S, has a twisted U-shaped conformation: the twist occurs at the central C—S(=O)2—C—C—C unit and the benzene ring makes a …
Number of citations: 1 scripts.iucr.org
AK Singh, R Chawla, T Keshari, VK Yadav, LDS Yadav - academia.edu
Electronic Supporting Information for Aerobic oxysulfonylation of alkenes using thiophenols: An efficient one-pot route to β-ke Page 1 1 Electronic Supporting Information for Aerobic …
Number of citations: 2 www.academia.edu
MF Mady, AA El-Kateb, IF Zeid, KB Jørgensen - Journal of Chemistry, 2013 - hindawi.com
Novel homoallylic alcohols incorporating sulfone moieties were synthesized by the treatment of different carbonyl compounds with allylic bromides in aqueous media via sonochemical …
Number of citations: 11 www.hindawi.com
J Xiang, M Ipek, V Suri, M Tam, Y Xing, N Huang… - Bioorganic & medicinal …, 2007 - Elsevier
The design, synthesis, and biological evaluation of β-keto sulfones as 11β-HSD1 inhibitors and the mechanism of inhibition are described here. This class of compounds is not active …
Number of citations: 111 www.sciencedirect.com

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